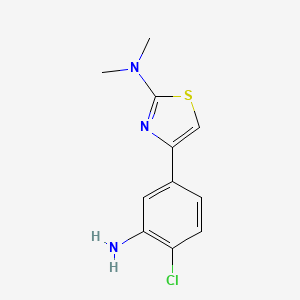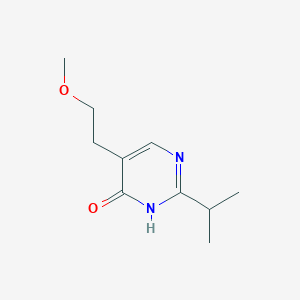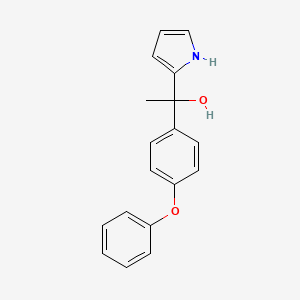![molecular formula C8H7N3OS B11790097 2-Aminobenzo[d]thiazole-5-carboxamide CAS No. 1379306-67-8](/img/structure/B11790097.png)
2-Aminobenzo[d]thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobenzo[d]thiazole-5-carboxamide is a heterocyclic compound that features a benzothiazole ring system with an amino group at the 2-position and a carboxamide group at the 5-position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]thiazole-5-carboxamide typically involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative. One common method involves the reaction of o-aminothiophenol with carbon disulfide and chloroacetic acid, followed by cyclization to form the benzothiazole ring . Another approach involves the use of α-halo ketones in the presence of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and catalytic reactions, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminobenzo[d]thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitrobenzothiazoles, aminobenzothiazoles, and various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
2-Aminobenzo[d]thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of fluorescent probes and other diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2-Aminobenzo[d]thiazole-5-carboxamide involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 2-Aminobenzo[d]thiazole-6-carboxamide
- 2-Aminobenzo[d]thiazole-4-carboxamide
Uniqueness
2-Aminobenzo[d]thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its carboxamide group at the 5-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
1379306-67-8 |
|---|---|
Fórmula molecular |
C8H7N3OS |
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
2-amino-1,3-benzothiazole-5-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-7(12)4-1-2-6-5(3-4)11-8(10)13-6/h1-3H,(H2,9,12)(H2,10,11) |
Clave InChI |
BKQKLTMPAMCFLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)N)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)



![3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11790061.png)

![tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11790073.png)

![1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11790082.png)


